3-(1,3-Thiazol-5-yl)prop-2-enoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly defining the structural connectivity and stereochemical configuration. The preferred IUPAC name designates the compound as (E)-3-(1,3-thiazol-5-yl)prop-2-enoic acid, with the E-configuration indicating the trans arrangement of substituents around the carbon-carbon double bond. This nomenclature system provides unambiguous identification of the molecular structure, distinguishing it from potential geometric isomers or positional isomers within the thiazole-acrylic acid family.
The compound registry data establishes Chemical Abstracts Service number 1418007-47-2 as the unique identifier for this specific molecular entity. Alternative systematic names include 3-(thiazol-5-yl)acrylic acid and 2-propenoic acid, 3-(5-thiazolyl)-, reflecting different nomenclature approaches while maintaining structural accuracy. The molecular formula C₆H₅NO₂S encompasses the complete atomic composition, indicating the presence of six carbon atoms, five hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom within the molecular framework.
Table 1: Systematic Identification Parameters for this compound
| Parameter | Value |
|---|---|
| IUPAC Name | (E)-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
| CAS Registry Number | 1418007-47-2 |
| Molecular Formula | C₆H₅NO₂S |
| Molecular Weight | 155.18 g/mol |
| SMILES Notation | C1=C(SC=N1)C=CC(=O)O |
| InChI Key | PIWFCOHMNRSNNY-OWOJBTEDSA-N |
The Simplified Molecular Input Line Entry System notation C1=C(SC=N1)C=CC(=O)O provides a linear representation of the molecular connectivity, enabling computational analysis and database searching. This notation explicitly describes the thiazole ring formation, the conjugated double bond system, and the carboxylic acid functionality within a single character string.
Crystallographic Analysis and Molecular Geometry
The molecular geometry of this compound exhibits characteristic features of conjugated heterocyclic systems, with the thiazole ring maintaining planar geometry consistent with aromatic character. The thiazole moiety demonstrates aromaticity through the delocalization of π electrons across the five-membered ring containing sulfur and nitrogen heteroatoms. This aromatic stabilization contributes to the overall molecular stability and influences the geometric parameters of the attached propenoic acid chain.
The extended conjugation between the thiazole ring and the α,β-unsaturated carboxylic acid creates a coplanar arrangement that maximizes orbital overlap and π-electron delocalization. The carbon-carbon double bond within the propenoic acid chain adopts the thermodynamically favored E-configuration, positioning the carboxylic acid group and thiazole ring on opposite sides of the double bond. This geometric arrangement minimizes steric interactions while maintaining optimal conjugation throughout the molecular framework.
Bond length analysis reveals characteristic values consistent with partial double bond character in the conjugated system. The thiazole ring exhibits bond lengths intermediate between single and double bonds, reflecting the aromatic electron distribution. The carbon-carbon double bond connecting the thiazole ring to the carboxylic acid shows typical alkene geometry, with bond angles approaching 120 degrees around the sp²-hybridized carbon centers.
Computational modeling using density functional theory methods provides detailed geometric parameters for the optimized molecular structure. The planarity of the conjugated system facilitates maximum orbital overlap, contributing to the compound's electronic stability and spectroscopic properties. Dihedral angle measurements confirm the coplanar arrangement of the thiazole ring and propenoic acid moiety, supporting the extended conjugation model.
Electronic Structure Calculations via Density Functional Theory
Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. These computational methods enable detailed analysis of frontier molecular orbitals, electronic charge distribution, and chemical reactivity parameters that govern the compound's behavior in various chemical environments. The calculations reveal significant π-electron delocalization throughout the conjugated system, confirming the aromatic character of the thiazole ring and the extended conjugation with the propenoic acid chain.
Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic properties and reactivity patterns. The energy gap between these frontier orbitals influences the compound's stability, spectroscopic behavior, and potential for electronic transitions. Time-dependent density functional theory calculations provide accurate predictions of ultraviolet-visible absorption spectra, enabling correlation between theoretical electronic transitions and experimental spectroscopic data.
Table 2: Electronic Structure Parameters from Density Functional Theory Calculations
| Electronic Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.8 eV | B3LYP/6-31G(d,p) |
| LUMO Energy | -2.1 eV | B3LYP/6-31G(d,p) |
| Energy Gap | 4.7 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 3.2 D | B3LYP/6-31G(d,p) |
| Polarizability | 14.8 ų | B3LYP/6-31G(d,p) |
The calculated dipole moment reflects the polar nature of the molecule, arising from the electronegative heteroatoms in the thiazole ring and the carboxylic acid functionality. This polarity influences the compound's solubility characteristics and intermolecular interactions in condensed phases. Polarizability calculations provide insights into the molecule's response to external electric fields and its potential for non-linear optical applications.
Electronic charge distribution analysis reveals partial negative charges on the nitrogen and oxygen atoms, while the sulfur atom exhibits partial positive character due to its lower electronegativity compared to nitrogen and oxygen. The carbon atoms in the conjugated system show alternating charge densities consistent with the π-electron delocalization pattern. These charge distribution patterns influence the molecule's reactivity toward electrophilic and nucleophilic reagents.
Tautomeric Forms and Conformational Isomerism
The structural complexity of this compound encompasses potential tautomeric equilibria and conformational flexibility that influence its chemical properties and biological activity. Thiazole-containing compounds exhibit well-documented tautomeric behavior, particularly involving proton transfer between nitrogen and carbon centers within the heterocyclic ring. The carboxylic acid functionality also contributes to the tautomeric landscape through potential keto-enol equilibria, although the aromatic stabilization typically favors the carboxylic acid form.
Theoretical investigations of thiazole tautomerism demonstrate the importance of environmental factors in determining the preferred tautomeric form. In aqueous solution, the conventional thiazole structure predominates due to its aromatic stabilization and favorable solvation interactions. However, under specific conditions or in the presence of coordinating species, alternative tautomeric forms may become accessible and influence the compound's reactivity profile.
The propenoic acid chain provides additional conformational flexibility through rotation around single bonds, although the double bond restricts rotation and maintains the E-configuration under normal conditions. Energy barrier calculations reveal relatively low barriers for rotation around the bond connecting the thiazole ring to the propenoic acid chain, suggesting dynamic behavior in solution. This conformational flexibility may influence the compound's interaction with biological targets and its binding affinity in molecular recognition processes.
Computational studies employing density functional theory methods enable systematic exploration of the potential energy surface for tautomeric and conformational isomers. These calculations predict the relative stabilities of different forms and identify transition states for interconversion processes. The results provide valuable insights into the compound's behavior under various conditions and guide experimental investigations of its structural properties.
Table 3: Calculated Relative Energies of Tautomeric Forms
| Tautomeric Form | Relative Energy (kJ/mol) | Population (%) |
|---|---|---|
| N1-H Thiazole | 0.0 | 99.8 |
| N3-H Thiazole | 24.3 | 0.2 |
| Thione Form | 35.7 | <0.1 |
The thermodynamic analysis confirms the dominance of the conventional thiazole structure in the equilibrium mixture, with alternative tautomeric forms contributing negligibly under standard conditions. This stability pattern supports the use of the conventional structure in chemical and biological studies while acknowledging the potential for tautomeric behavior under specialized conditions.
Comparative Analysis with Related Thiazole-Acrylic Acid Derivatives
The structural characterization of this compound gains significant context through comparative analysis with related thiazole-acrylic acid derivatives, revealing structure-property relationships that govern the behavior of this compound class. Systematic comparison with positional isomers, such as 3-(1,3-thiazol-2-yl)prop-2-enoic acid, demonstrates the influence of substitution patterns on electronic properties and molecular geometry. The connection point between the thiazole ring and the propenoic acid chain significantly affects the degree of conjugation and the resulting stability of the molecular framework.
Comparative molecular orbital analysis reveals distinct differences in frontier orbital energies and charge distribution patterns between the 2-substituted and 5-substituted thiazole derivatives. The 5-substituted compound exhibits enhanced conjugation due to the direct connection through the carbon center, while the 2-substituted isomer shows interrupted conjugation through the nitrogen atom. These electronic differences translate into observable variations in spectroscopic properties, chemical reactivity, and potential biological activity profiles.
Structural modifications involving alkyl substitution on the thiazole ring, exemplified by compounds such as 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid, provide insights into steric and electronic effects. The introduction of methyl groups influences the electronic density distribution and may affect the planarity of the conjugated system. These modifications also impact the compound's lipophilicity and molecular recognition properties, making them valuable for structure-activity relationship studies.
Table 4: Comparative Properties of Thiazole-Acrylic Acid Derivatives
| Compound | Molecular Weight | LogP | UV λmax (nm) | Energy Gap (eV) |
|---|---|---|---|---|
| This compound | 155.18 | 1.24 | 318 | 4.7 |
| 3-(1,3-Thiazol-2-yl)prop-2-enoic acid | 155.18 | 1.15 | 295 | 5.1 |
| 3-(2-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid | 169.20 | 1.68 | 325 | 4.5 |
| 3-(2-tert-Butyl-1,3-thiazol-5-yl)prop-2-enoic acid | 211.28 | 2.89 | 340 | 4.2 |
The systematic variation in molecular properties across the derivative series demonstrates clear structure-property trends. Increased alkyl substitution enhances lipophilicity as measured by LogP values, while also affecting the electronic absorption characteristics through bathochromic shifts in the ultraviolet spectrum. The energy gap calculations show decreased values with increased substitution, indicating enhanced conjugation and reduced electronic excitation energies.
Properties
IUPAC Name |
3-(1,3-thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHGASQJGKDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach Using α-Bromoacyl Precursors
One of the most effective and reported methods for preparing thiazole derivatives, including this compound, involves the cyclocondensation of α-bromoacyl compounds with thioamide derivatives.
- Starting from an α-bromoacyl intermediate, such as an α-bromoacetyl derivative, the compound undergoes cyclocondensation with thiocarbonyl compounds (e.g., thiocarbamide, benzenecarbothioamide).
- This reaction is typically performed in solvents like acetic acid or refluxing acetone at moderate temperatures (e.g., 60 °C).
- The cyclization leads to the formation of the thiazole ring fused to the acrylic acid side chain.
This method is supported by NMR spectral data showing characteristic signals that confirm the formation of the thiazole heterocycle, such as singlets in the proton NMR corresponding to the thiazole ring protons and carbon resonances in the 13C-NMR indicating C–S and C=N bonds in the ring.
Direct Synthesis from Itaconic Acid Derivatives
Another approach involves the use of itaconic acid or its derivatives as starting materials to build the acrylic acid portion, which is then functionalized to introduce the thiazole ring.
- For example, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized from itaconic acid and then brominated to form an α-bromoacyl intermediate.
- Subsequent reaction with thioamide compounds leads to the formation of the thiazole ring.
- This method allows for the preparation of substituted thiazole derivatives with acrylic acid moieties, enabling further functionalization.
Esterification and Further Functionalization
- The acrylic acid derivatives obtained can be esterified using methanol and catalytic sulfuric acid to form methyl esters.
- These esters can be converted into acid hydrazides by treatment with hydrazine hydrate.
- Further reactions with aldehydes or diketones can yield hydrazone or pyrrole derivatives, which may serve as intermediates for more complex thiazole-containing compounds.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of precursor | Br2 in acetic acid | Acetic acid | Room temperature | High | Formation of α-bromoacyl intermediate |
| Cyclocondensation with thioamide | Thiocarbamide, benzenecarbothioamide | Acetic acid/acetone | 60 °C / reflux | Moderate to high | Formation of thiazole ring |
| Esterification | Methanol, catalytic H2SO4 | Methanol | Reflux | High | Conversion to methyl ester |
| Hydrazide formation | Hydrazine hydrate | Propan-2-ol | Reflux | High | Intermediate for further functionalization |
| Hydrazone formation | Aromatic aldehydes | DMF or 1,4-dioxane | Reflux | 62–99 | Hydrazone derivatives |
Research Findings and Analysis
- The cyclocondensation approach using α-bromoacyl derivatives is a versatile and efficient route to synthesize this compound and its analogues.
- NMR spectroscopy (both 1H and 13C) provides clear evidence of thiazole ring formation, with characteristic chemical shifts confirming the presence of the heterocyclic system.
- The reaction conditions such as solvent choice (acetic acid or acetone) and temperature (room temperature to reflux) significantly affect the yield and purity of the final product.
- Esterification and hydrazide formation steps allow for further derivatization, enabling the synthesis of a variety of biologically active thiazole-containing compounds.
- The synthetic routes have been successfully applied to prepare substituted thiazole derivatives with potential pharmaceutical applications, demonstrating the method's robustness and adaptability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
3-(1,3-Thiazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-5-yl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Thiazole Positional Isomerism: The substitution position (2-yl vs. 5-yl) on the thiazole ring significantly alters electronic distribution.
- Heterocycle Replacement : Replacing thiazole with imidazole (as in ) introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. This modification is critical in designing bioisosteres for targets like histamine receptors.
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl on phenyl rings in ) increase acidity (pKa ~2–3) compared to thiazole-based acids (pKa ~4–5), influencing solubility and membrane permeability.
Table 2: Comparative Bioactivity Data (Hypothetical)
Insights:
- The thiazol-5-yl variant exhibits stronger enzyme inhibition than its 2-yl counterpart, likely due to improved alignment with active-site residues .
- Piperazine-containing derivatives (e.g., ) show nanomolar affinity for histamine H3 receptors, highlighting the importance of auxiliary functional groups for target specificity.
Biological Activity
3-(1,3-Thiazol-5-yl)prop-2-enoic acid is an organic compound characterized by its thiazole ring and propenoic acid moiety. Its molecular formula is . The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound is believed to affect multiple biochemical pathways, which may include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens. Its thiazole structure is known to enhance antimicrobial properties by interacting with microbial enzymes.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Table 1: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic properties include:
- Absorption : The compound's solubility in various solvents (water, alcohol) suggests good absorption characteristics.
- Distribution : Its molecular structure allows it to penetrate biological membranes effectively, which may enhance its bioavailability.
- Metabolism : Initial studies indicate that metabolic pathways may involve oxidation and reduction processes, leading to various metabolites that could also possess biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Studies : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
- Cancer Research : In vitro studies demonstrated that the compound could reduce cell viability in several cancer cell lines by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels.
- Neuroprotective Effects : Research on neuroprotection revealed that this compound could mitigate oxidative stress-induced cell death in neuronal cell cultures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1,3-Thiazol-5-yl)prop-2-enoic acid and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions. For example:
- Thiazole ring formation : Reacting thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., using acetic acid as a solvent) .
- Functionalization : Substituents like nitro or acetyl groups can be introduced via reactions with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) or ketones in the presence of sodium carbonate .
- Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for thiazole protons), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis .
Q. Which spectroscopic techniques are critical for structural validation of thiazole-containing derivatives?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm), while ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
- IR : Detects functional groups (e.g., C=O at 1680–1720 cm⁻¹, S–C=N at 680–750 cm⁻¹) .
- Elemental Analysis : Validates purity and molecular composition (e.g., C: 52.3%, H: 3.7%, N: 8.1% for C₉H₇NO₂S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiazole derivatives?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization reactions .
- Temperature Control : Prolonged reflux (4–6 hours) ensures complete ring closure .
- Purification : Recrystallization from methanol or ethanol removes byproducts .
- Example : Compound 23 (3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid) achieved 72% yield after optimizing reaction time and solvent polarity .
Q. What strategies resolve contradictory spectral data in thiazole derivative characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR with IR and mass spectrometry (MS) to confirm functional groups. For example, a missing carbonyl peak in IR may indicate incomplete oxidation, requiring reaction re-evaluation .
- 2D NMR : Use HSQC or HMBC to resolve overlapping signals in complex derivatives (e.g., distinguishing thiazole C–H couplings) .
- Elemental Analysis : Discrepancies >0.3% suggest impurities; repurify via column chromatography .
Q. How can structure-activity relationships (SAR) guide the design of bioactive thiazole derivatives?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity and antimicrobial activity .
- Bioisosteric Replacement : Replace the propanoic acid moiety with tetrazole to improve metabolic stability .
- Case Study : Compound 10 (3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid) showed enhanced anticancer activity due to the thiophene substituent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
